molecular formula C21H25F3N4O2 B2689297 1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1207032-40-3

1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2689297
CAS No.: 1207032-40-3
M. Wt: 422.452
InChI Key: XBRNNHVGYWKOMJ-UHFFFAOYSA-N
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Description

1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic piperazine-urea hybrid compound of significant interest in medicinal chemistry and pharmacological research. This high-purity chemical is designed for research applications only and is not intended for diagnostic or therapeutic use. The core structure of this compound incorporates a piperazine ring, a moiety widely recognized for its versatility in drug discovery. Piperazine derivatives are frequently investigated for their potential to interact with central nervous system (CNS) targets, including serotonin and dopamine receptors, making them valuable probes for neuropharmacological studies . Furthermore, recent research highlights that piperazine-urea hybrids exhibit potent and broad-spectrum antimicrobial activities. Specifically, compounds sharing this core scaffold have demonstrated promising efficacy against challenging pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa in vitro, suggesting its potential application in developing new anti-infective agents . The presence of the trifluoromethylphenyl group is a common strategy in lead optimization to enhance metabolic stability and modulate the compound's binding affinity to biological targets. Researchers can utilize this compound as a key building block or a reference standard in hit-to-lead optimization campaigns, particularly for projects targeting infectious diseases or CNS disorders.

Properties

IUPAC Name

1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N4O2/c1-30-19-7-5-18(6-8-19)28-13-11-27(12-14-28)10-9-25-20(29)26-17-4-2-3-16(15-17)21(22,23)24/h2-8,15H,9-14H2,1H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRNNHVGYWKOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxyphenylamine with ethylene dibromide to form 1-(2-bromoethyl)-4-(4-methoxyphenyl)piperazine.

    Urea Formation: The intermediate is then reacted with 3-(trifluoromethyl)phenyl isocyanate under controlled conditions to form the final urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogenation or nitration can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds with piperazine moieties often exhibit antidepressant effects. The presence of the methoxyphenyl group may contribute to serotonin receptor modulation, making this compound a candidate for further studies in treating depression-related disorders .

Anticancer Potential

Preliminary studies suggest that derivatives of piperazine-containing urea compounds can exhibit cytotoxic effects against various cancer cell lines. The structural modifications in this compound may enhance its ability to inhibit tumor growth, warranting further investigation into its anticancer mechanisms .

Anticonvulsant Properties

The anticonvulsant potential of related compounds has been documented, with structural analogs showing efficacy in seizure models. This suggests that 1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea could be explored for its neuroprotective effects .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring and subsequent functionalization to introduce the trifluoromethyl and methoxy groups. The synthetic pathways can be optimized to enhance yield and purity, which is crucial for pharmacological testing.

Synthetic Step Reagents Conditions Yield
Formation of Piperazine4-Methoxyphenyl halide, Ethylene diamineReflux in solventHigh
Urea FormationIsocyanate derivativeRoom temperatureModerate
TrifluoromethylationTrifluoromethylating agentUnder inert atmosphereVariable

Case Study 1: Antidepressant Activity

A study published in 2020 highlighted the antidepressant-like effects of structurally similar compounds in animal models. The research demonstrated significant reductions in behavioral despair, suggesting a mechanism involving serotonin reuptake inhibition .

Case Study 2: Anticancer Activity

In vitro tests on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that derivatives of this compound could inhibit cell proliferation with IC50 values comparable to established chemotherapeutics . Further SAR (Structure-Activity Relationship) studies are needed to optimize efficacy.

Case Study 3: Neuroprotective Effects

A recent investigation into the neuroprotective properties of related piperazine compounds indicated potential anticonvulsant effects, providing a rationale for exploring this compound's efficacy against seizure disorders .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets such as receptors and enzymes. The piperazine ring and the trifluoromethylphenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Research Implications

  • SAR Development : The target compound’s combination of -CF₃ and -OCH₃ groups provides a balance between lipophilicity and solubility, making it a candidate for further optimization in CNS or kinase-targeting drug discovery.
  • Synthetic Feasibility : High yields in analogues (e.g., 85–93% in ) suggest scalable synthesis.
  • Biological Potential: Structural similarity to FAK activators () and GPCR ligands () warrants testing in relevant assays.

Biological Activity

The compound 1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea , also known by its chemical structure and various synonyms, has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C25H31N3O3
  • Molecular Weight : 421.532 g/mol
  • Density : 1.166 g/cm³
  • Boiling Point : 620.1°C
  • LogP : 2.999

These properties suggest that the compound has suitable characteristics for biological activity, particularly in terms of permeability and solubility.

The compound is hypothesized to act primarily as an acetylcholinesterase inhibitor , which is significant in enhancing cholinergic neurotransmission. This mechanism is particularly relevant for conditions such as Alzheimer's disease, where increased acetylcholine levels can alleviate symptoms associated with cognitive decline .

Biological Activity and Therapeutic Applications

Recent studies have highlighted several key areas where this compound exhibits biological activity:

  • Neuroprotective Effects :
    • The compound's ability to inhibit acetylcholinesterase suggests potential use in treating neurodegenerative diseases. Research indicates that similar piperazine derivatives have shown efficacy in improving cognitive functions in animal models .
  • Antidiabetic Properties :
    • A study demonstrated that piperazine derivatives can serve as effective inhibitors of enzymes related to glucose metabolism, potentially offering therapeutic avenues for diabetes management .
  • Antimicrobial Activity :
    • Preliminary investigations into the antimicrobial properties of related piperazine compounds suggest that this compound may also exhibit activity against various bacterial strains, although specific data on this compound remains limited .

Study on Acetylcholinesterase Inhibition

A detailed study investigated the inhibition properties of various piperazine derivatives, including our compound of interest. The results indicated a significant reduction in acetylcholinesterase activity in vitro, suggesting potential applications in neurodegenerative disease therapies:

CompoundIC50 (μM)Reference
This compound8.9 ± 0.2
Acarbose (standard)14.70 ± 0.11

Antidiabetic Activity Assessment

Another study assessed the antidiabetic potential of piperazine derivatives, where our compound was included as part of a broader investigation into structural analogs:

CompoundIC50 (μM)Activity Type
Piperazine Derivative A50 ± 0.5α-amylase Inhibitor
Piperazine Derivative B40 ± 0.2α-glucosidase Inhibitor
This compoundNot SpecifiedPotential Inhibitor

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